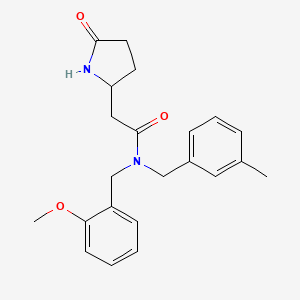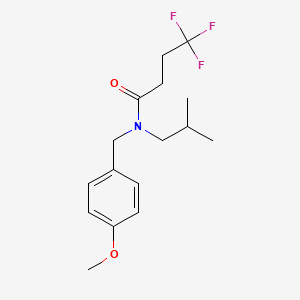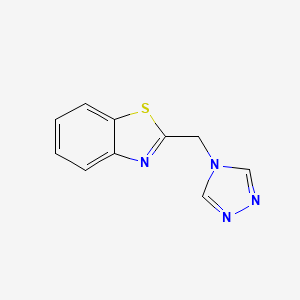![molecular formula C22H30N2O2 B4254268 1-(cyclobutylmethyl)-3-hydroxy-3-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]piperidin-2-one](/img/structure/B4254268.png)
1-(cyclobutylmethyl)-3-hydroxy-3-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]piperidin-2-one
Overview
Description
1-(cyclobutylmethyl)-3-hydroxy-3-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]piperidin-2-one is a complex organic compound with a unique structure that includes a cyclobutylmethyl group, a hydroxy group, and a phenyl-substituted dihydropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclobutylmethyl)-3-hydroxy-3-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]piperidin-2-one typically involves multi-step organic reactions. One common approach is to start with the cyclobutylmethyl group and introduce the hydroxy and phenyl-substituted dihydropyridine moieties through a series of reactions, including nucleophilic substitution, reduction, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory synthesis. industrial methods often employ continuous flow reactors and automated systems to enhance efficiency and scalability. Purification techniques such as crystallization, distillation, and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(cyclobutylmethyl)-3-hydroxy-3-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), and sulfonating agents (e.g., sulfuric acid).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, halogenated, or sulfonated derivatives.
Scientific Research Applications
1-(cyclobutylmethyl)-3-hydroxy-3-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]piperidin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(cyclobutylmethyl)-3-hydroxy-3-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]piperidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-(cyclopropylmethyl)-3-hydroxy-3-[(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)methyl]-2-piperidinone
- 1-(cyclopentylmethyl)-3-hydroxy-3-[(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)methyl]-2-piperidinone
Uniqueness
1-(cyclobutylmethyl)-3-hydroxy-3-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]piperidin-2-one is unique due to its specific cyclobutylmethyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
1-(cyclobutylmethyl)-3-hydroxy-3-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]piperidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c25-21-22(26,12-5-13-24(21)16-18-6-4-7-18)17-23-14-10-20(11-15-23)19-8-2-1-3-9-19/h1-3,8-10,18,26H,4-7,11-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLHCSIKLCGBDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2CCCC(C2=O)(CN3CCC(=CC3)C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[1-(1-Ethylpiperidin-3-yl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone](/img/structure/B4254191.png)
![2-[(2-chlorobenzyl)thio]-N-prop-2-yn-1-ylacetamide](/img/structure/B4254192.png)
![4-{[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methyl}-1-(2,4,5-trimethylbenzoyl)piperidine](/img/structure/B4254199.png)
![2-chloro-N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylpyridine-4-carboxamide](/img/structure/B4254212.png)


![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B4254220.png)
![methyl N-methyl-N-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]glycinate](/img/structure/B4254224.png)
![3-(2,5-Dimethylpyrazol-3-yl)-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B4254233.png)
![methyl N-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-L-valinate](/img/structure/B4254234.png)
![1-(cyclopentylmethyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B4254239.png)

![1-(2-methyl-5-pyrimidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]methanamine](/img/structure/B4254248.png)
![methyl 1-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4254260.png)
